3-Azabicyclo[3.1.1]heptane
CAS No.: 286-35-1
Cat. No.: VC2261357
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Azabicyclo[3.1.1]heptane - 286-35-1](/images/structure/VC2261357.png)
Specification
CAS No. | 286-35-1 |
---|---|
Molecular Formula | C6H11N |
Molecular Weight | 97.16 g/mol |
IUPAC Name | 3-azabicyclo[3.1.1]heptane |
Standard InChI | InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 |
Standard InChI Key | PWVHZVWNAGLZFH-UHFFFAOYSA-N |
SMILES | C1C2CC1CNC2 |
Canonical SMILES | C1C2CC1CNC2 |
Introduction
Structure and Chemical Properties
3-Azabicyclo[3.1.1]heptane (C₆H₁₁N) is characterized by a bicyclic framework with a nitrogen atom at the 3-position. The numbering system [3.1.1] refers to the number of atoms in each bridge of the bicyclic structure. This rigid arrangement provides a stable molecular scaffold that contributes to its valuable applications in various fields, particularly in drug development .
The compound has been recognized as a bicyclic saturated isostere of pyridine and piperidine, two heterocycles most widely used in drug discovery . This structural similarity, combined with its distinct physicochemical properties, makes it an important compound for medicinal chemistry research.
Table 1. Chemical Properties of 3-Azabicyclo[3.1.1]heptane
Property | Value |
---|---|
Molecular Formula | C₆H₁₁N |
Molecular Weight | 97.16 g/mol |
CAS Number | 286-35-1 |
IUPAC Name | 3-azabicyclo[3.1.1]heptane |
InChI | InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5 |
InChIKey | PWVHZVWNAGLZFH-UHFFFAOYSA-N |
SMILES | C1C2CC1CNC2 |
The structure of 3-azabicyclo[3.1.1]heptane features a cyclobutane ring fused with a nitrogen-containing five-membered ring. This arrangement creates a rigid three-dimensional structure that offers unique spatial orientation of functional groups when incorporated into more complex molecules .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-azabicyclo[3.1.1]heptane and its derivatives. These methods vary in complexity, efficiency, and suitability for different applications.
Thermal and Photochemical Approaches
Thermal and photochemical intramolecular [2+2] cycloaddition reactions have been employed to construct the 3-azabicyclo[3.1.1]heptane scaffold . These approaches provide access to the core structure and have been utilized in various synthetic routes. The reactions typically involve precursors that contain appropriately positioned double bonds that undergo cycloaddition to form the bicyclic framework.
Metal-Catalyzed Cycloadditions
Metal-catalyzed intramolecular [2+2] cycloaddition reactions represent another valuable approach to synthesizing 3-azabicyclo[3.1.1]heptane derivatives . These methods often offer advantages in terms of selectivity and yield, making them valuable for certain applications where specific stereochemistry is required.
Recyclization of 2-Oxaspiro[3.3]heptanes
The recyclization of 2-oxaspiro[3.3]heptanes has been described as an alternative method for constructing the 3-azabicyclo[3.1.1]heptane system . This approach offers a different synthetic route to access the target compound and may be preferred for specific derivatives or when starting materials are readily available.
Double Mannich Reaction
The double Mannich reaction of cyclobutanone has been utilized to synthesize 3-azabicyclo[3.1.1]heptane derivatives . This method provides a versatile approach to functionalized derivatives and has been applied in various contexts. The reaction involves the sequential addition of amine components to cyclobutanone under appropriate conditions.
Intramolecular Imide Formation
A particularly efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes relies on intramolecular imide formation in properly 1,3-functionalized cyclobutane derivatives . This method has been demonstrated to be highly effective for large-scale synthesis and represents a significant advancement in the field. The approach begins with a diastereoselective Strecker reaction of readily accessible 3-oxo-cyclobutanecarboxylate to obtain a properly 1,3-functionalized cyclobutane derivative .
Table 2. Synthetic Approaches to 3-Azabicyclo[3.1.1]heptane
Synthetic Approach | Key Features | Advantages |
---|---|---|
Thermal [2+2] Cycloaddition | Intramolecular reaction | Simple procedure |
Photochemical [2+2] Cycloaddition | Light-induced reaction | Mild conditions |
Metal-Catalyzed [2+2] Cycloaddition | Catalytically controlled | High stereoselectivity |
Recyclization of 2-Oxaspiro[3.3]heptanes | Alternative precursor | Access to specific derivatives |
Double Mannich Reaction | Using cyclobutanone | Versatile functionalization |
Intramolecular Imide Formation | Using 1,3-functionalized cyclobutanes | Efficient for multigram scale |
Applications in Medicinal Chemistry
The unique structural features of 3-azabicyclo[3.1.1]heptane make it valuable in medicinal chemistry, particularly as a scaffold for the development of bioactive compounds.
As a Bioisostere
3-Azabicyclo[3.1.1]heptane has been proposed as a bicyclic saturated isostere of pyridine and piperidine . This property is particularly significant given that pyridine and piperidine are among the most widely used heterocycles in drug discovery. The replacement of these aromatic or partially saturated rings with 3-azabicyclo[3.1.1]heptane can potentially lead to compounds with improved physicochemical properties while maintaining biological activity.
The bicyclic nature of 3-azabicyclo[3.1.1]heptane provides a rigid three-dimensional structure that can present functional groups in specific spatial orientations. This characteristic can be exploited to optimize interactions with biological targets, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
Building Blocks for Drug Discovery
Various derivatives of 3-azabicyclo[3.1.1]heptane have been synthesized and used as valuable building blocks for medicinal chemistry . These include monoprotected bicyclic diamines and other functionalized derivatives that serve as versatile starting points for the development of more complex bioactive molecules.
One key intermediate described in the literature is 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (identified as compound 2·HCl in research) . This intermediate has been used to synthesize several monoprotected bicyclic diamines that are valuable as building blocks for medicinal chemistry.
Table 3. Key Building Blocks Based on 3-Azabicyclo[3.1.1]heptane
Building Block Type | Description | Potential Applications |
---|---|---|
Monoprotected Bicyclic Diamines | Diamine derivatives with one protected nitrogen | Drug development, compound libraries |
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | Key intermediate in synthesis | Various transformations, scaffold diversification |
N-protected Derivatives | Various protecting groups | Selective functionalization, directed synthesis |
Biological Activity
Several 3-azabicyclo[3.1.1]heptane derivatives have demonstrated biological activity, highlighting their potential in therapeutic applications.
Known Biologically Active Derivatives
Research literature mentions that 3-azabicyclo[3.1.1]heptane derivatives include potent aromatase inhibitors and purinergic receptor P2Y14 antagonists . These findings highlight the versatility of this scaffold in the development of diverse therapeutic agents targeting different biological systems.
Aromatase inhibitors are important in the treatment of hormone-dependent cancers, particularly breast cancer, while purinergic receptor antagonists have potential applications in inflammatory conditions. The ability of 3-azabicyclo[3.1.1]heptane derivatives to act in these different therapeutic areas demonstrates the broad utility of this scaffold.
Thalidomide Analogs
Recent research has explored the synthesis of bridged analogs of Thalidomide based on the 3-azabicyclo[3.1.1]heptane scaffold . Thalidomide is a known anticancer drug and a component of proteolysis-targeting chimeras (PROTACs). The development of bicyclic analogs based on 3-azabicyclo[3.1.1]heptane represents an interesting direction in this field.
Thalidomide acts as a cereblon E3 ligase ligand, which has attracted significant attention in the design of PROTACs . These protein degradation-inducing agents represent a promising approach in drug discovery, particularly for targeting proteins that are traditionally considered "undruggable." The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into Thalidomide analogs may lead to compounds with improved properties for PROTAC applications.
Recent Research Developments
Recent research on 3-azabicyclo[3.1.1]heptane has focused on improving synthetic methods and exploring new applications of this scaffold.
Multigram Synthesis
Recent work has described an efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes . This method relies on intramolecular imide formation in properly 1,3-functionalized cyclobutane derivatives and offers advantages for large-scale production. The development of scalable synthesis methods is crucial for the practical application of 3-azabicyclo[3.1.1]heptane in drug discovery and other fields.
The reported synthetic approach has been performed on up to 30-gram scale, demonstrating its suitability for larger-scale preparation . This achievement is significant as it makes the 3-azabicyclo[3.1.1]heptane scaffold more accessible for various applications, particularly in medicinal chemistry where larger quantities of compounds are often required for extensive testing.
Synthesis of Monoprotected Bicyclic Diamines
Research has reported the synthesis of monoprotected bicyclic diamines based on the 3-azabicyclo[3.1.1]heptane scaffold . These compounds are valuable as building blocks for medicinal chemistry due to their ability to be selectively functionalized at different positions. The synthetic route involves several steps, including N-protection, reduction, and selective deprotection to obtain the desired products.
Development of Thalidomide Analogs
The development of bridged analogs of Thalidomide based on the 3-azabicyclo[3.1.1]heptane scaffold represents an interesting direction in medicinal chemistry research . These compounds may offer advantages over traditional Thalidomide in terms of activity, selectivity, or physicochemical properties.
The interest in these analogs is particularly significant given the current use of Thalidomide in cancer treatment and its emerging role in the design of proteolysis-targeting chimeras (PROTACs) . The rigid, three-dimensional structure of the 3-azabicyclo[3.1.1]heptane scaffold may lead to Thalidomide analogs with specific spatial arrangements of key functional groups, potentially resulting in improved interactions with target proteins.
Future Prospects
The unique structural features and versatile chemistry of 3-azabicyclo[3.1.1]heptane suggest several promising directions for future research and applications.
Expanded Applications in Drug Discovery
As the methods for synthesizing 3-azabicyclo[3.1.1]heptane and its derivatives continue to improve, it is likely that this scaffold will find increased applications in drug discovery. The compound's ability to serve as a bioisostere for commonly used heterocycles, combined with its distinct three-dimensional structure, makes it a promising scaffold for the development of novel bioactive compounds with improved properties.
The creation of focused compound libraries based on the 3-azabicyclo[3.1.1]heptane scaffold could accelerate the discovery of new lead compounds for various therapeutic applications. The diversity of derivatives that can be synthesized from this scaffold provides a rich chemical space for exploration.
Development of New Synthetic Methods
While significant progress has been made in the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives, there remains room for improvement in terms of efficiency, selectivity, and applicability. The development of new synthetic methods, particularly those that enable selective functionalization of specific positions on the scaffold, would further enhance its utility in various applications.
Advances in catalytic methods, flow chemistry, and other modern synthetic techniques could be applied to the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, potentially leading to more efficient and sustainable processes.
Exploration of New Biological Activities
Given the demonstrated biological activities of certain 3-azabicyclo[3.1.1]heptane derivatives, continued exploration of this scaffold in different therapeutic areas is warranted. The unique three-dimensional structure of this compound makes it a promising candidate for targeting various biological targets, potentially leading to novel therapeutic agents.
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